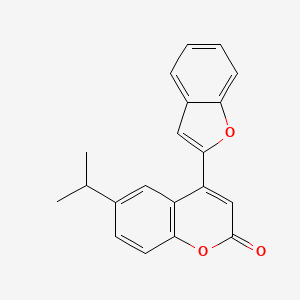

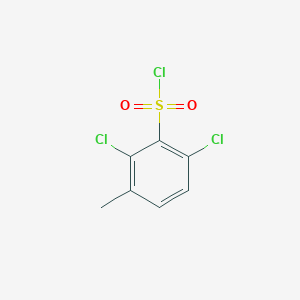

![molecular formula C13H16N2O3S B2930157 4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-2-one CAS No. 1241704-76-6](/img/structure/B2930157.png)

4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

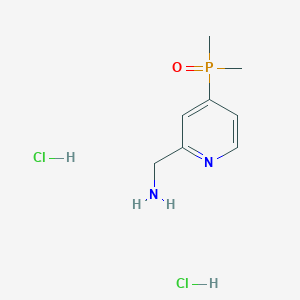

“4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-2-one” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds. The molecule also contains a sulfonyl group (-SO2-), which is often found in antibiotics, dyes, and detergents .

Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. For example, the piperazine ring might undergo reactions at the nitrogen atoms, while the sulfonyl group could potentially be involved in substitution or elimination reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring might increase its solubility in water, while the sulfonyl group could potentially increase its reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

One-Pot Synthesis and Antimicrobial Activity : A study by Akbari et al. (2022) presents a one-pot three-component synthesis of novel compounds in aqueous media, which includes derivatives structurally related to "4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-2-one". These compounds exhibit valuable biological activities, including antimicrobial, anti-inflammatory, and antifungal properties, underscoring the compound's relevance in developing new antimicrobial agents Akbari et al., 2022.

Protecting Groups in Organic Synthesis : The research by Petit et al. (2014) discusses the use of a structural analog, the 2-(4-methylphenylsulfonyl)ethenyl (tosvinyl, Tsv) group, for the protection of NH groups in various compounds, highlighting its utility in organic synthesis for preparing imides, azinones, nucleosides, and other cyclic sulfonamides. This work illuminates the compound's utility in complex organic synthesis pathways, providing a foundation for developing new pharmaceuticals Petit et al., 2014.

Antioxidant and Anticancer Agents : Patel et al. (2019) synthesized chrysin-based sulfonylpiperazines, investigating their antioxidant and cytotoxic efficacies against selected cancer cell lines. This research demonstrates the potential of sulfonylpiperazine derivatives in treating oxidative stress-related diseases and their use as potent antioxidants and anticancer agents Patel et al., 2019.

Chemical Synthesis and Characterization

Novel Synthetic Approaches : Research by Bărbuceanu et al. (2009) on the synthesis of new S-alkylated 1,2,4-triazoles incorporating diphenyl sulfone moieties emphasizes the compound's role in generating antibacterial agents. This study showcases the versatility of sulfonyl compounds in synthesizing novel antibacterial drugs Bărbuceanu et al., 2009.

Inhibitory Activity and Drug Design : The work by Harrak et al. (2010) on the synthesis of 4-(aryloyl)phenyl methyl sulfones as cyclooxygenase inhibitors presents the compound's relevance in designing anti-inflammatory drugs. This research highlights the structural utility of sulfonyl compounds in the development of novel therapeutics targeting inflammation Harrak et al., 2010.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-11-2-4-12(5-3-11)6-9-19(17,18)15-8-7-14-13(16)10-15/h2-6,9H,7-8,10H2,1H3,(H,14,16)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKIVBSPJLTJSS-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCNC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCNC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(4-Methylphenyl)ethenesulfonyl]piperazin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

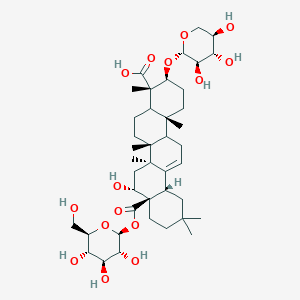

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2930075.png)

![Methyl 4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate](/img/structure/B2930076.png)

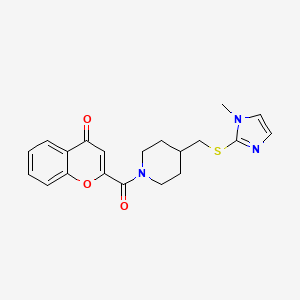

![5-(6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[3-(2-furyl)propyl]pentanamide](/img/structure/B2930079.png)

![N-[(4-methoxyphenyl)methyl]-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2930082.png)

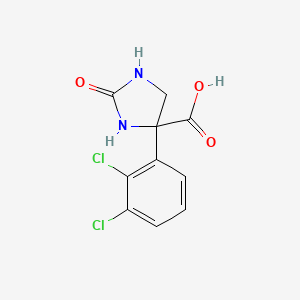

![N-(6-chloro-1,3-benzothiazol-2-yl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B2930088.png)